5-Bromo-2-fluoro-4-iodophenol
Overview
Description
5-Bromo-2-fluoro-4-iodophenol is an organic compound with the molecular formula C6H3BrFIO . It has a molecular weight of 316.89 . The IUPAC name for this compound is 5-bromo-2-fluoro-4-iodophenol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-4-iodophenol consists of a phenol group with bromine, fluorine, and iodine substituents . The exact positions of these substituents can be represented by the SMILES notation: C1=C(C(=CC(=C1Br)I)F)O .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-4-iodophenol is a solid under normal conditions . It has a molecular weight of 316.89 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Radiopharmaceutical Synthesis
Halogenated phenols, including those with bromo, fluoro, and iodo substituents, are crucial intermediates in synthesizing radiolabeled compounds for diagnostic and therapeutic purposes. For instance, bis(4-benzyloxyphenyl)iodonium salts have demonstrated effectiveness as precursors for radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, useful in nuclear medicine and molecular imaging (Helfer et al., 2013).
Environmental and Toxicological Studies
Halogenated phenols, such as 2,4,6-Tribromophenol, are significant from an environmental perspective due to their roles as intermediates in the synthesis of flame retardants, degradation products of these substances, and their occurrence as natural products in aquatic organisms. Understanding their concentrations, toxicokinetics, and toxicodynamics in the environment is crucial for assessing their ecological and human health impacts (Koch & Sures, 2018).
Chemical Synthesis and Molecular Design
Research on halogenated phenols, including their synthesis and functionalization, contributes significantly to developing novel compounds with desired properties. For example, regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines presents a novel route for preparing α-fluorovinyl ketones, showcasing the versatility of halogenated phenols in organic synthesis (Shatzmiller, Lidor, & Shalom, 1986).
Analytical Chemistry Applications
The study and development of fluorescent probes based on halogenated phenols for detecting environmental and biological analytes are an area of active research. These compounds, owing to their distinct electronic properties facilitated by halogen substituents, can be engineered into sensitive and selective sensors for various applications, including monitoring pollutants and biological molecules (Zhu et al., 2019).
Safety And Hazards
While specific safety and hazard information for 5-Bromo-2-fluoro-4-iodophenol was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-bromo-2-fluoro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIXQXWCRVQWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378415 | |
Record name | 5-bromo-2-fluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-iodophenol | |
CAS RN |
530141-46-9 | |
Record name | Phenol, 5-bromo-2-fluoro-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530141-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-fluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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